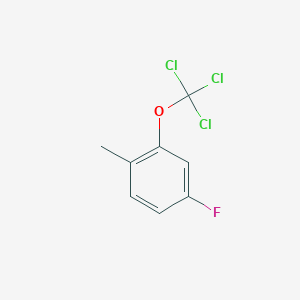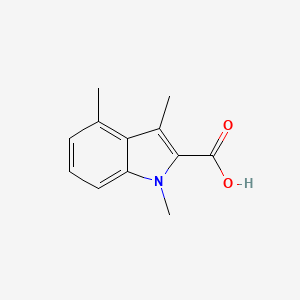
1,3,4-trimethyl-1H-indole-2-carboxylic acid
説明
“1,3,4-trimethyl-1H-indole-2-carboxylic acid” is a chemical compound with the empirical formula C12H13NO2 . It is an endogenous aryl hydrocarbon (Ah) receptor (AhR) agonist with broad-spectrum species reactivity and 5-fold higher potency than beta-naphthoflavone .
Synthesis Analysis
The synthesis of indole derivatives has been a topic of interest in recent years due to their biological significance . Various methods have been reported for the synthesis of indoles, including modern versions of classical synthesis methods such as Bartoli indole synthesis, Hemetsberger indole synthesis, Bischler indole synthesis, Julia indole synthesis, Larock indole synthesis, and Nenitzescu indole synthesis .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the empirical formula C12H13NO2 . The exact 3D structure can be viewed using Java or Javascript .
科学的研究の応用
NMR Spectroscopy Characterization
1,3,4-trimethyl-1H-indole-2-carboxylic acid has been characterized using NMR spectroscopy techniques. For instance, the unsymmetrical trimer of indole-5-carboxylic acid, a closely related compound, was analyzed using a range of one- and two-dimensional NMR techniques. This study provided detailed insights into the molecular structure and behavior of these compounds in different solvents and temperatures, aiding in understanding their chemical properties and potential applications (Mackintosh, Mount, & Reed, 1994).
Oligomerization and Synthesis
Indole derivatives, including indole-5-carboxylic acid and its analogs, have been a subject of research in the context of oligomerization reactions. These reactions have led to the formation of various complex structures like adducts and trimers. The oligomerization of indole derivatives, especially in the presence of thiols, contributes to the synthesis of novel chemical structures, which can have diverse applications in material science and pharmaceuticals (Mutulis et al., 2008).
Reactivity and Stability
The reactivity and stability of indole-2-carboxylic acid and its derivatives, which are structurally similar to this compound, have been extensively studied. These compounds exhibit unique stability against acid and oxidation conditions while remaining reactive at specific positions, making them valuable for various synthetic applications. The stability and reactivity of these compounds are crucial for developing new chemical reactions and materials (Murakami, 1987).
Antibacterial and Antifungal Activities
Indole-2-carboxylic acid derivatives have been synthesized and evaluated for their biological activities. These compounds exhibit significant antibacterial and moderate antifungal activities, which can be vital for developing new antimicrobial agents. The study of these activities provides insights into the potential therapeutic applications of these compounds (Raju et al., 2015).
作用機序
Target of Action
It is known that indole derivatives, which include this compound, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets, leading to changes in cellular processes . For instance, some indole derivatives have been reported to inhibit the strand transfer of HIV-1 integrase .
Biochemical Pathways
Indole derivatives are known to influence a variety of biochemical pathways due to their broad-spectrum biological activities . For example, some indole derivatives have been found to exhibit antiviral activity by inhibiting viral replication .
Result of Action
Given the broad range of biological activities associated with indole derivatives, it can be inferred that the compound may have diverse effects at the molecular and cellular levels .
生化学分析
Biochemical Properties
1,3,4-trimethyl-1H-indole-2-carboxylic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, indole derivatives, including this compound, have been shown to exhibit inhibitory activity against certain enzymes, which can lead to antiviral and anticancer effects . The nature of these interactions often involves binding to the active sites of enzymes, thereby inhibiting their activity and disrupting the biochemical pathways they regulate.
Cellular Effects
This compound influences various cellular processes and functions. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives can modulate the expression of genes involved in cell proliferation and apoptosis, leading to potential anticancer effects . Additionally, these compounds can interfere with cellular metabolism by inhibiting key metabolic enzymes, thereby altering the metabolic flux and energy production within cells.
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, leading to enzyme inhibition or activation and changes in gene expression. For instance, the binding of this compound to the active site of an enzyme can inhibit its activity, thereby blocking the biochemical pathway it regulates . Additionally, this compound can interact with receptors on the cell surface, triggering signaling cascades that result in altered gene expression and cellular responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that indole derivatives can degrade over time, leading to a decrease in their biological activity . Additionally, long-term exposure to this compound in in vitro or in vivo studies has been associated with changes in cellular function, such as altered gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as antiviral or anticancer activity . At high doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, where the biological activity of this compound increases with dosage up to a certain point, beyond which toxicity becomes apparent.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, indole derivatives can inhibit key metabolic enzymes, leading to changes in the levels of metabolites and the overall metabolic state of the cell . These interactions can have significant implications for cellular energy production and biosynthesis.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the localization and accumulation of the compound within different cellular compartments . For example, indole derivatives can be transported into cells via specific membrane transporters, where they can accumulate and exert their biological effects.
Subcellular Localization
The subcellular localization of this compound is an important factor that influences its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For instance, indole derivatives may localize to the mitochondria, where they can affect mitochondrial function and energy production.
特性
IUPAC Name |
1,3,4-trimethylindole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2/c1-7-5-4-6-9-10(7)8(2)11(12(14)15)13(9)3/h4-6H,1-3H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QILPMNQDJARQFR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(N(C2=CC=C1)C)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


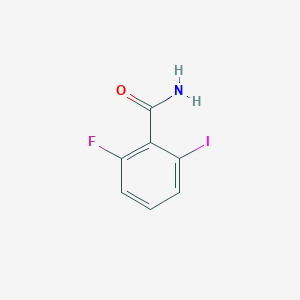
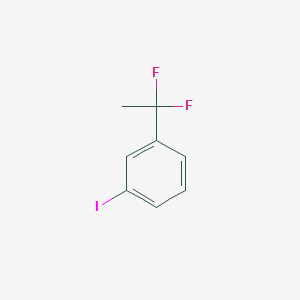
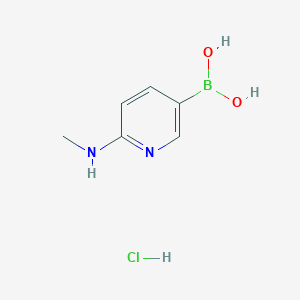

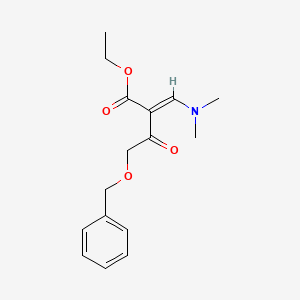
![5-Chloro-7-nitrobenzo[d]oxazole](/img/structure/B1404408.png)
![cis-7-Oxo-2-aza-bicyclo[3.2.0]heptane-2-carboxylic acid tert-butyl ester](/img/structure/B1404409.png)
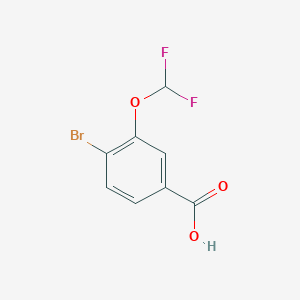
![1-{4-[(2E)-3-(2,6-Dichlorophenyl)prop-2-enoyl]phenyl}-1H-pyrrole-2,5-dione](/img/structure/B1404413.png)
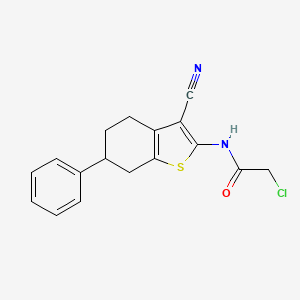
![{3-[(3-Nitropyridin-2-yl)thio]phenyl}amine](/img/structure/B1404418.png)


